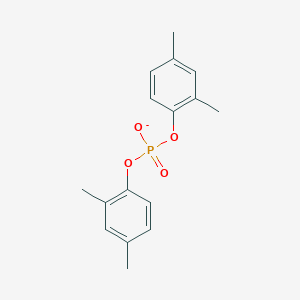

Bis(2,4-dimethylphenyl) phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2,4-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXFATKFKFBBKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=O)([O-])OC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques

Single Crystal X-Ray Diffraction Analysis of Bis(2,4-dimethylphenyl) Phosphate (B84403) Derivatives

Single crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.comrsc.org This technique provides a three-dimensional map of electron density, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

The crystal structures of various organophosphate compounds, including diaryl phosphates, have been extensively studied. researchgate.net For example, the analysis of metal complexes with substituted diphenyldithiophosphate ligands has shown how these ligands coordinate to the metal center and how the nature of the substituents on the phenyl ring affects the coordination geometry. researchgate.net

Beyond defining the molecular structure, SCXRD provides crucial insights into the non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds and van der Waals forces. rsc.org In phosphate derivatives containing hydroxyl groups, hydrogen bonding plays a significant role in dictating the supramolecular architecture. researchgate.net

For example, in the crystal structures of rare-earth metal complexes with bis(2,6-diisopropylphenyl)phosphate ligands, extensive intramolecular and intermolecular O-H···O hydrogen bonds are observed. researchgate.net These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net The analysis of these hydrogen-bonding patterns is essential for understanding the material's physical properties, such as thermal stability and solubility.

Advanced Spectroscopic Methods for Structural Characterization

While SCXRD provides the ultimate structural detail for crystalline materials, spectroscopic methods are indispensable for characterizing compounds in various states (solid, liquid, or gas) and for providing complementary information about their electronic and vibrational properties.

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. irdg.org The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bond strengths and molecular symmetry. For organophosphorus compounds, the P=O stretching vibration is a particularly strong and characteristic band in the IR spectrum.

Raman spectroscopy offers several advantages for the analysis of organophosphorus compounds, including minimal sample preparation and the ability to analyze aqueous solutions. irdg.org The technique has been successfully applied to the quantitative analysis of organophosphorus pesticides. irdg.orgnih.gov Characteristic Raman bands for organophosphorus compounds can be identified, although in molecules containing benzene (B151609) rings, the P=S stretching vibration can be obscured by ring vibrations. irdg.org Surface-enhanced Raman spectroscopy (SERS) has been shown to be a highly sensitive method for the detection of trace amounts of organophosphorus pesticides. rsc.orgnih.govrsc.org

Interactive Table: Characteristic Vibrational Frequencies for Organophosphates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| P=O Stretch | 1300 - 1200 | Strong intensity in IR |

| P-O-C (Aryl) Stretch | 1240 - 1160 | |

| P-O-C (Alkyl) Stretch | 1050 - 990 | |

| O-P-O Symmetric Stretch | 850 - 740 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For bis(2,4-dimethylphenyl) phosphate, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns providing clues about their relative positions on the phenyl ring. chemicalbook.comresearchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. chemicalbook.com In the ¹³C NMR spectrum of this compound, signals corresponding to the different carbon atoms in the dimethylphenyl groups would be observed. researchgate.net The coupling between the phosphorus atom and the carbon atoms of the phenyl ring (J-P-C coupling) can provide valuable structural information.

³¹P NMR: Phosphorus-31 NMR is a highly specific technique for studying organophosphorus compounds. huji.ac.il The chemical shift of the ³¹P nucleus is sensitive to the electronic environment around the phosphorus atom. researchgate.nettandfonline.comnih.gov For diaryl phosphates, the ³¹P NMR chemical shifts are influenced by the nature of the substituents on the aryl rings. researchgate.nettandfonline.com Electron-withdrawing groups on the aromatic ring tend to cause an upfield shift in the ³¹P signal. researchgate.nettandfonline.com

Interactive Table: Typical NMR Data for Diaryl Phosphate Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Coupling Constants |

| ¹H | Aromatic: 6.5-8.0, Methyl: 2.0-2.5 | ³J(H,H) ≈ 7-8 Hz |

| ¹³C | Aromatic: 110-155, Methyl: 15-25 | ¹J(C,H) ≈ 125 Hz, J(P,C) can be observed |

| ³¹P | -20 to +20 | J(P,H) can be observed in coupled spectra |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgfrontiersin.org

In addition to providing the molecular weight, MS can be used to study the fragmentation patterns of a molecule. mdpi.com By analyzing the fragments produced upon ionization, it is possible to deduce the structure of the parent molecule. For organophosphate esters, common fragmentation pathways involve the cleavage of the P-O-aryl or P-O-alkyl bonds. mdpi.com The fragmentation patterns can be influenced by the type of ionization method used (e.g., electron ionization or electrospray ionization). mdpi.comcdc.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to investigate various properties of Bis(2,4-dimethylphenyl) phosphate (B84403), from its three-dimensional arrangement to its electronic characteristics and vibrational modes.

The first step in the computational analysis of a molecule is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like Bis(2,4-dimethylphenyl) phosphate, with its rotatable bonds connecting the phenyl rings to the phosphate group, multiple stable conformations, or conformers, may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the global minimum energy structure and other low-energy conformers. This is crucial as the conformation can significantly influence the molecule's physical and chemical properties. DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), are well-suited for this task. The rotational barriers around the P-O and O-C bonds are calculated to understand the flexibility of the molecule and the energy differences between various conformers.

Illustrative Data for a Related Diarylaniline Phosphate:

| Parameter | Optimized Value (DFT/B3LYP/6-31G*) |

| P=O Bond Length | 1.45 Å |

| P-O Bond Length | 1.62 Å |

| O-P-O Bond Angle | 102.5° |

| C-O-P Bond Angle | 120.1° |

| Dihedral Angle (C-O-P-O) | 75.3° |

This table provides representative optimized geometrical parameters for a diarylaniline phosphate, illustrating the type of data obtained from DFT geometry optimization. The actual values for this compound would require specific calculations.

Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the phosphoryl oxygen, indicating its nucleophilic character, while the phosphorus atom would be a site of positive potential, making it susceptible to nucleophilic attack.

Illustrative Electronic Properties for a Generic Diaryl Phosphate:

| Property | Calculated Value (eV) |

| HOMO Energy | -7.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.6 |

This table presents typical energy values for the frontier molecular orbitals of a diaryl phosphate, as would be determined by DFT calculations. These values are crucial for assessing the kinetic stability and chemical reactivity of the molecule.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data for structural confirmation. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as the stretching of the P=O bond, the bending of the O-P-O angle, or the vibrations of the phenyl rings. For this compound, characteristic vibrational frequencies for the phosphate group and the substituted phenyl rings would be of particular interest for its identification and structural elucidation. faccts.de

Illustrative Vibrational Frequencies for a Diaryl Phosphate:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| P=O Stretch | 1280 |

| P-O-C Symmetric Stretch | 1050 |

| P-O-C Asymmetric Stretch | 950 |

| Aromatic C-H Stretch | 3050-3100 |

This table showcases representative calculated vibrational frequencies for key functional groups in a diaryl phosphate. Such data is instrumental in interpreting experimental IR and Raman spectra.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies. These global descriptors provide a general measure of the molecule's reactivity.

To understand local reactivity, or the reactivity of specific atoms within the molecule, Fukui functions are employed. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org By calculating the condensed Fukui functions for each atom, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack. faccts.de For this compound, the Fukui functions would likely confirm the electrophilic nature of the phosphorus atom and the nucleophilic character of the phosphoryl oxygen.

Illustrative Condensed Fukui Functions for a Diaryl Phosphate:

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| P | 0.35 | 0.10 | 0.23 |

| O (P=O) | 0.15 | 0.28 | 0.22 |

| C (Aromatic) | 0.05 | 0.08 | 0.07 |

This table provides hypothetical condensed Fukui function values for key atoms in a diaryl phosphate. These values help in identifying the most reactive sites for different types of chemical reactions.

Quantum Chemical Modeling of Reaction Pathways

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to understand its mechanism and kinetics.

A key aspect of modeling reaction pathways is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the transition state structure, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated.

For reactions involving this compound, such as its hydrolysis, computational methods can be used to model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the phosphorus center, the formation of a pentacoordinate intermediate or transition state, and the subsequent departure of the leaving group. The calculated activation energy provides a quantitative measure of the reaction rate. These calculations are crucial for understanding the reactivity of this compound and for designing catalysts that can lower the activation energy and accelerate the reaction.

Illustrative Reaction Profile Data for Phosphate Ester Hydrolysis:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

This table presents a simplified, illustrative energy profile for the hydrolysis of a phosphate ester. The activation energy, in this case, would be 25.0 kcal/mol.

Intramolecular Proton Transfer Studies

Intramolecular proton transfer (IPT) is a fundamental chemical process where a proton is transferred between two atoms within the same molecule. In the context of phosphate esters, IPT can play a role in their hydrolysis and other reactions. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the potential energy surfaces, transition states, and reaction barriers associated with such processes.

A detailed search of scientific databases indicates a lack of specific studies on the intramolecular proton transfer within this compound. Research on other molecules, such as certain Schiff bases and hydroxyphenyl-substituted triazoles, has demonstrated the utility of computational methods in exploring these proton transfer pathways. nih.govnyu.edu For a molecule like this compound, which lacks acidic protons directly attached to the phosphate group in its neutral form, significant intramolecular proton transfer events are not expected unless the molecule is modified or is in an environment where protonation can occur.

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and the influence of the surrounding environment, such as a solvent.

Specific molecular dynamics simulations for this compound are not readily found in the current body of scientific literature. Generally, for diaryl phosphates, MD simulations could provide valuable insights into:

Conformational Landscape: The two 2,4-dimethylphenyl groups can rotate around the P-O bonds, leading to a variety of possible three-dimensional arrangements (conformers). MD simulations can explore the relative energies of these conformers and the barriers to their interconversion, identifying the most stable and populated conformations.

Solvent Effects: The behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. Such studies can reveal how the solvent affects the conformational equilibrium and the accessibility of the phosphate center to reacting species. Studies on other phosphate esters have shown that solvent changes can significantly impact reaction rates and mechanisms. nih.govresearchgate.net For instance, moving from a polar protic solvent like water to a dipolar aprotic solvent can alter the stability of charged intermediates and transition states. nih.govresearchgate.net

While direct MD simulation data for this compound is not available, the general principles of this method suggest it would be a valuable tool for understanding its dynamic behavior in different environments.

Environmental Chemistry and Abiotic Fate

Environmental Distribution and Transport Processes

As additives rather than chemically bound components in materials, OPEs like Bis(2,4-dimethylphenyl) phosphate (B84403) can be released into the environment through volatilization and abrasion. Their subsequent distribution is governed by processes of adsorption and atmospheric transport.

The tendency of a chemical to attach to solid particles in the environment is a critical factor in its distribution.

Sorption to Sediment and Soil: Aryl phosphate esters exhibit strong adsorption to soil and sediment. nih.govnih.gov For trixylenyl phosphate, the estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is high, indicating it will be largely immobile in soil and strongly adsorb to suspended solids and sediment in water. nih.gov This adsorption reduces its availability in the water column but can lead to its accumulation in benthic zones. nih.govcapes.gov.br

Atmospheric Particulate Matter: In the atmosphere, OPEs are found in both the gas phase and associated with particulate matter. scholaris.ca Their partitioning between these phases influences their transport distance. Compounds with lower volatility tend to associate more with particles, which are then removed from the atmosphere through wet and dry deposition. researchgate.net

Based on the properties of similar aryl phosphates, Bis(2,4-dimethylphenyl) phosphate is expected to have a high affinity for organic matter, leading to significant partitioning to sediment, soil, and atmospheric particulates.

The release of OPEs into the atmosphere and their subsequent long-range transport are key distribution pathways.

Volatility: The vapor pressure of a substance determines its tendency to volatilize. For commercial trixylenyl phosphate, the vapor pressure is low, estimated to be around 8.7×10⁻⁶ Pa at 20°C. service.gov.uk This low volatility suggests that while it can be released into the atmosphere, it is not expected to exist predominantly in the gas phase. nih.govnih.gov

Long-Range Transport: Despite low volatility, the association of OPEs with fine atmospheric particles allows for their long-range transport to remote regions. scholaris.ca The deposition of these particles, through both wet (rain, snow) and dry processes, contributes to the widespread distribution of these compounds in terrestrial and aquatic ecosystems. researchgate.net

Therefore, this compound can enter the atmosphere from its sources and undergo long-range transport, leading to its presence in areas far from its initial release.

Isomeric Composition in Environmental Samples and Its Implications for Fate

Commercial aryl phosphate esters are not single, pure compounds but are complex mixtures of various isomers. This has significant implications for their environmental behavior.

Composition of Commercial Mixtures: An analysis of commercial trixylenyl phosphate products revealed they are mixtures of numerous xylenol isomers. The most abundant isomers were derived from 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-xylenol, with the 2,6-isomer being absent. service.gov.uk Other components like ethylphenols, cresols, and phenol (B47542) were also identified. service.gov.uk This indicates that a product labeled "trixylenyl phosphate" contains a wide variety of individual phosphate ester compounds.

Analytical Challenges: The complexity of these isomeric mixtures makes environmental analysis challenging. Separating the various isomers, such as those in tricresyl phosphate (TCP) and trixylenyl phosphate (TXP), is difficult even with advanced chromatographic techniques. nih.gov

Differential Fate: Different isomers within a mixture can have varying physical-chemical properties, such as water solubility and vapor pressure. This leads to differential partitioning, transport, and degradation rates in the environment. Consequently, the isomeric profile of a phosphate ester mixture can change as it moves through and weathers in different environmental compartments.

For this compound, it is crucial to recognize that it may be a component of a larger, more complex commercial mixture of dimethylphenyl phosphates. The environmental fate and potential effects of such a mixture would be the composite result of the behaviors of all its individual isomeric components. service.gov.uk

Data Tables

Table 1: Physicochemical Properties of Commercial Trixylenyl Phosphate (Isomer Mixture)

| Property | Value | Reference |

| Physical State | Clear Liquid | service.gov.uk |

| Relative Density (at 20°C) | 1.13 - 1.14 | service.gov.uk |

| Water Solubility | 0.38 mg/L | service.gov.uk |

| Vapor Pressure (at 20°C) | 8.7 x 10⁻⁶ Pa | service.gov.uk |

| Log Kow | 5.63 | nih.gov |

| Boiling Point | > 300 °C (at atmospheric pressure) | service.gov.uk |

| Melting Point / Pour Point | ~ -20°C | service.gov.uk |

Table 2: Estimated Environmental Fate Parameters for Trixylenyl Phosphates

| Parameter | Finding | Implication | Reference |

| Atmospheric Half-life (Photooxidation) | ~ 8 hours | Rapid degradation in the atmosphere | service.gov.uk |

| Hydrolysis | Stable at neutral pH; appreciable at alkaline pH | Persistent in many natural waters, but degrades in alkaline conditions | nih.gov |

| Biodegradation | Slow to moderate (13-65% over several weeks in tests) | Likely to persist in environments with low microbial activity | nih.gov |

| Soil Adsorption Coefficient (Koc) | High (Estimated at 9.5 x 10⁴) | Strong adsorption to soil and sediment; low mobility in soil | nih.gov |

| Bioconcentration Factor (BCF) | High (Estimated at 720) | Potential for bioaccumulation in aquatic organisms | nih.govnih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is an essential step to separate Bis(2,4-dimethylphenyl) phosphate (B84403) from other compounds in the extract before detection. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. When coupled with mass spectrometry (MS), it provides a highly sensitive and selective analytical platform. For the analysis of organophosphate esters, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.

A study on the analysis of 17 aryl-OPEs in indoor dust utilized an LC-MS/MS system to achieve separation and quantification. nih.gov The chromatographic separation was performed on a C18 column with a gradient elution program, allowing for the separation of a wide range of aryl-OPEs within 13 minutes. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govnih.gov

Table 1: Example HPLC-MS/MS Parameters for Organophosphate Ester Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | 20 mM ammonium (B1175870) acetate (B1210297) in water |

| Mobile Phase B | Acetonitrile (B52724) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 45 °C |

| This table is a representative example and specific conditions can vary. cdc.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For organophosphate esters, GC-MS is a widely employed analytical method. dphen1.comsci-hub.se The sample extract is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

To enhance the sensitivity of GC-MS analysis, large-volume injection (LVI) techniques using a programmed-temperature vaporizer (PTV) inlet can be used. sci-hub.rusci-hub.se This allows for the introduction of a larger amount of the sample extract into the GC system, thereby lowering the method detection limits. sci-hub.se For some less volatile or polar compounds, derivatization may be necessary to improve their chromatographic behavior and detection. researchgate.net

Table 2: Example GC-MS Parameters for Organophosphate Ester Analysis

| Parameter | Condition |

| Column | Fused-silica capillary column (e.g., 5% diphenyl 95% dimethylpolysiloxane) |

| Injector | Programmed-Temperature Vaporizer (PTV) |

| Carrier Gas | Helium |

| Injection Mode | Solvent Split |

| Detection | Mass Spectrometry (MS) |

| This table is a representative example and specific conditions can vary. sci-hub.seresearchgate.net |

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is the cornerstone of modern analytical methods for the definitive identification and precise quantification of trace-level organic contaminants like Bis(2,4-dimethylphenyl) phosphate. nih.gov It works by ionizing chemical compounds to generate charged molecules and then measuring their mass-to-charge ratio.

When coupled with a chromatographic separation technique (either GC or HPLC), MS provides a two-dimensional analytical system that is highly specific. For quantification, tandem mass spectrometry (MS/MS) is often the preferred approach. nih.gov In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity and selectivity. nih.gov

The development of a robust MS method involves the optimization of several parameters, including the ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI), collision energy, and the selection of appropriate precursor and product ions for each analyte. nih.gov For accurate quantification, the use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and variations in instrument response. sci-hub.se

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of organic compounds, including aryl phosphates. Its ability to provide high mass accuracy allows for the confident identification of target analytes based on their exact mass. This is particularly advantageous in complex mixtures where isobaric interferences (compounds with the same nominal mass but different elemental compositions) can lead to misidentification with lower-resolution instruments.

In the context of "this compound" analysis, HRMS can be coupled with liquid chromatography (LC) to separate the analyte from other components in a sample prior to detection. The high-resolution mass data enables the determination of the elemental composition of the parent ion and its fragment ions, providing a high degree of confidence in the identification. For instance, shotgun lipidomics analyses, a high-throughput approach, often utilize high-resolution mass spectrometry to decipher the lipidome of various organisms. biorxiv.org The analysis of all high mass resolution MS-based shotgun lipidomics can be performed in both positive and negative-ion modes. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and selective technique widely employed for the quantitative analysis of a broad range of compounds, including organophosphorus compounds. nih.gov ESI is a soft ionization technique that allows for the transfer of intact analyte molecules from the liquid phase to the gas phase as ions, minimizing fragmentation in the source. This is particularly useful for polar and thermally labile compounds. ual.es

In an ESI-MS/MS experiment, the precursor ion (the ionized molecule of interest, in this case, the protonated or deprotonated "this compound") is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), where it fragments into characteristic product ions. The second mass analyzer then separates and detects these product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The molecular species profile of phosphatidylinositol (PI), for example, can be calculated from negative ion precursor scans for m/z 241, which is specific for the dehydration product of inositol (B14025) phosphate. nih.gov

The primary challenge with ESI-MS/MS can be ion suppression, where the presence of co-eluting matrix components can reduce the ionization efficiency of the target analyte, leading to lower signal intensity and potentially inaccurate quantification. ual.es

Shotgun Lipidomics (as a general advanced analytical concept adaptable to non-biological systems)

Shotgun lipidomics, a high-throughput analytical platform, involves the direct infusion of a crude lipid extract into a mass spectrometer without prior chromatographic separation. biorxiv.org Developed by Richard W. Gross and Xianlin Han, this technique utilizes intrasource separation based on the unique electrochemical properties of different lipid classes. wikipedia.org While traditionally applied to the global analysis of lipids in biological systems, the principles of shotgun lipidomics can be adapted for the analysis of other classes of molecules, including synthetic aryl phosphates in non-biological matrices.

The key advantages of this approach are its speed and high sensitivity, allowing for the rapid fingerprinting and quantification of numerous molecular species. wikipedia.org By employing multidimensional mass spectrometry (MDMS) with sequential acquisitions under different ionization and fragmentation conditions, a comprehensive profile of the analytes in a sample can be obtained. For instance, chemical derivatization strategies have been developed to enhance the coverage of poorly ionized lipids. nih.gov

However, a significant challenge in shotgun lipidomics is the potential for isobaric and isomeric interferences, where different molecules have the same mass or even the same elemental composition. nih.gov Overcoming this requires the use of high-resolution mass spectrometry and sophisticated data analysis strategies to deconvolve the complex spectra.

Method Validation and Performance Metrics (Linearity, Recovery, Precision)

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. Key performance metrics that are evaluated during method validation include linearity, recovery (a measure of accuracy), and precision.

Linearity: The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear response is typically demonstrated by preparing a series of calibration standards at different concentrations and plotting the instrument response against the concentration. For a method to be considered linear, the coefficient of determination (R²) of the calibration curve should be close to 1. For example, a UPLC-UV method for the detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) demonstrated linearity with an R² ≥ 0.9992. researchgate.net According to international guidelines, a minimum of 5 concentrations is recommended for establishing linearity. europa.eu

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.

Reproducibility: The precision between different laboratories. In a validated method for bDtBPP, the repeatability was reported as %RSD ≤ 1.8. researchgate.net

Table 1: Example of Method Validation Performance Metrics

| Parameter | Acceptance Criterion | Example Result | Reference |

|---|---|---|---|

| Linearity (R²) | ≥ 0.999 | ≥ 0.9992 | researchgate.net |

| Recovery (%) | 80 - 120% | 101.15% | researchgate.net |

| Precision (Repeatability, %RSD) | ≤ 2% | ≤ 1.8% | researchgate.net |

Challenges in the Analysis of Isomeric Mixtures of Aryl Phosphates

A significant analytical challenge in the study of aryl phosphates is the presence of isomeric mixtures. Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the case of aryl phosphates, this can include positional isomers, where the phosphate group is attached to different positions on the aromatic rings, or isomers with different alkyl substitutions on the phenyl groups.

The primary difficulty arises from the fact that isomers often exhibit very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging. nih.govresearchgate.net Furthermore, isomers frequently produce similar or even identical mass spectra, especially under electron ionization (EI) conditions, which can make their individual identification and quantification by mass spectrometry alone nearly impossible.

For example, the analysis of phosphorylated carbohydrate isomers is complicated by the existence of structural isomers with similar fragmentation patterns in MS/MS, making them difficult to resolve chromatographically. nih.govresearchgate.net While techniques like mixed-mode chromatography can offer improved separation, complete resolution of all isomers in a complex mixture remains a formidable task. nih.govresearchgate.net

The analysis of "this compound" could be complicated by the presence of other isomers such as "bis(2,5-dimethylphenyl) phosphate," "bis(2,6-dimethylphenyl) phosphate," or "bis(3,4-dimethylphenyl) phosphate." nih.gov These isomers would have the same exact mass and would likely exhibit similar fragmentation patterns in MS/MS, necessitating high-efficiency chromatographic separation for their individual determination. The development of stereoselective synthetic routes for carotenoids, for example, is not free from stereoisomerization, and all-E isomers must be purified from the reaction mixture. acs.org

Industrial and Non Biological Applications of Aryl Phosphate Esters

Role as Chemical Intermediates in Organic Synthesis

Aryl phosphate (B84403) esters serve as versatile intermediates in organic synthesis. The phosphate group, while relatively stable, can act as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has made aryl phosphates valuable synthons, particularly in pharmaceutical and materials chemistry.

The general utility of aryl phosphates as synthetic intermediates is well-established. They can participate in transition-metal-catalyzed reactions, where the phosphate moiety can be substituted. For instance, related compounds like bis(2,4-di-tert-butylphenyl) hydrogen phosphate are recognized as useful scaffolds and building blocks for creating more complex molecules. The synthesis of various phosphate esters for use as ligands or in further chemical transformations highlights their importance in preparative chemistry.

While specific documented examples of Bis(2,4-dimethylphenyl) phosphate as a direct intermediate in a named reaction are not prevalent in readily available literature, its structural features suggest its potential in this capacity. The presence of the dimethylphenyl groups can influence the electronic properties and steric hindrance around the phosphate core, potentially offering selectivity in certain synthetic transformations. For example, a patent for the synthesis of the antidepressant vortioxetine (B1682262) involves a key intermediate, 2-((2,4-dimethylphenyl)thio)aniline, demonstrating the utility of the 2,4-dimethylphenyl moiety in building complex molecular architectures. google.com This suggests that phosphate-based derivatives of this group could similarly serve as valuable precursors.

Applications in Material Science

In the realm of material science, aryl phosphate esters are prized for their ability to modify the properties of polymers and plastics. They are commonly incorporated into these materials to enhance safety features and improve processability and performance.

Flame Retardant Formulations in Polymers and Plastics

One of the most significant applications of aryl phosphate esters is as flame retardants. When added to polymers, they can interfere with the combustion cycle, reducing the material's flammability. Phosphorus-based flame retardants can act in both the gas phase, by scavenging flammable radicals, and the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen.

The efficacy of various organophosphate flame retardants (OPFRs) has been demonstrated in numerous studies. For example, compounds like tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and tris(2-chloroethyl) phosphate (TCEP) are well-known OPFRs. nih.gov Patents for high-heat polycarbonate blends list organophosphates and phosphonates as suitable heat stabilizers and flame retardants. google.com Specifically, the structurally similar compound tris-(2,6-dimethylphenyl)phosphite is mentioned as a heat stabilizer. google.com

Given its structure as an aryl phosphate, this compound is expected to function effectively as a flame retardant. The aromatic rings would contribute to char formation, a key mechanism for reducing flammability in the condensed phase.

Table 1: Examples of Organophosphate Flame Retardants and their Applications

| Compound Name | Application |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Used in polyurethane foams, resins, and plastics. nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Formerly used in a wide range of polymers and foams. nih.gov |

| Tris-(2,6-dimethylphenyl)phosphite | Used as a heat stabilizer in polycarbonate blends. google.com |

| Bisphenol A bis(diphenyl phosphate) (BDP) | Used in engineering plastics like PC/ABS and PPO/HIPS. |

Plasticizing Agents in Polymer Products

Aryl phosphate esters also function as effective plasticizers. A plasticizer is a substance added to a material, typically a plastic, to increase its flexibility, workability, and durability. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature of the material.

Many phosphate esters serve a dual role, acting as both flame retardants and plasticizers. This multifunctionality makes them highly valuable in applications where both properties are desired, such as in the manufacturing of PVC (polyvinyl chloride) products, including electrical cable insulation and films. While phthalate (B1215562) esters have historically dominated the plasticizer market, concerns about their environmental and health impacts have driven interest in alternatives like phosphate esters.

Although direct documentation for this compound as a commercial plasticizer is scarce, its molecular structure is consistent with that of other phosphate plasticizers. The bulky dimethylphenyl groups would effectively separate polymer chains, imparting flexibility.

Use as Lubricants and Hydraulic Fluids

The demanding environments of hydraulic systems and gearboxes necessitate fluids with excellent lubrication properties, thermal stability, and resistance to wear. Organophosphate esters have been developed and utilized to meet these requirements, either as the primary base stock for the fluid or as performance-enhancing additives.

Phosphate esters are a recognized class of synthetic hydraulic fluids, particularly valued for their fire resistance. epo.orgjustia.com This property is critical in applications such as aviation and industrial machinery where hydraulic line ruptures could lead to catastrophic fires if conventional mineral oils were used.

In addition to serving as base fluids, organophosphate esters are widely used as anti-wear additives in lubricants and hydraulic fluids based on other materials like mineral oil. google.comgoogleapis.com They form a protective film on metal surfaces that prevents direct metal-to-metal contact under high pressure, thereby reducing friction and wear. Patents describe various formulations for hydraulic fluids and lubricating oils that include different types of phosphate esters to enhance their performance. epo.orgjustia.comgoogle.comgoogleapis.com For example, aircraft hydraulic fluids often contain a mixture of trialkyl and triaryl phosphates to achieve the desired balance of properties like fire resistance, low-temperature viscosity, and hydrolytic stability. epo.orgjustia.com

This compound, as a triaryl phosphate (if considering the hydrogen as a placeholder for a third aryl group in a triester, or as a diaryl hydrogen phosphate), fits within the class of compounds used for these applications. Its thermal stability and ability to form protective surface films would make it a candidate for use as an anti-wear additive or as a component in fire-resistant hydraulic fluid formulations.

Future Research Directions and Open Questions in Bis 2,4 Dimethylphenyl Phosphate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aryl phosphates often involves phosphorus oxychloride or related chlorophosphates and phenols, which can be harsh and generate significant waste. Future research must pivot towards greener, more efficient synthetic routes.

Key research objectives include:

Catalytic C-O Bond Formation: Exploring modern cross-coupling reactions, potentially using palladium or copper catalysts with specialized ligands, could provide milder and more selective pathways to the P-O-C aryl bond. Research into highly hindered biarylphosphine ligands has shown success in related C-O coupling reactions, suggesting a viable path for synthesizing sterically demanding aryl phosphates. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in other complex organic syntheses, including for bis-tetronic acids. mdpi.com Investigating microwave-assisted protocols for the phosphorylation of 2,4-dimethylphenol (B51704) could lead to a more sustainable and high-throughput production method.

Green Solvents and Catalysts: The use of natural deep eutectic solvents (NADES) offers a biodegradable and non-toxic alternative to conventional organic solvents. mdpi.com Future studies should explore designing a NADES system, perhaps one that also acts as a catalyst, for the synthesis of Bis(2,4-dimethylphenyl) phosphate (B84403). Similarly, developing organocatalytic approaches could circumvent the need for metal catalysts entirely.

One-Pot Cascade Reactions: Designing one-pot cascade reactions, which combine multiple synthetic steps without isolating intermediates, represents a significant step towards process intensification and sustainability. mdpi.com A future goal would be to develop a one-pot process that starts from simple precursors and yields Bis(2,4-dimethylphenyl) phosphate with minimal purification.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of how this compound behaves under various conditions is crucial for predicting its environmental fate and designing its applications. The hydrolysis and reaction pathways of this specific molecule are largely unexplored.

Open questions for investigation include:

Hydrolysis Mechanisms: The hydrolysis of related compounds like bis(2,4-dinitrophenyl) phosphate is complex, involving intramolecular displacements and rearrangements. nih.gov Detailed kinetic studies on this compound across a range of pH values are needed to determine its stability and degradation products. It is known that the hydrolysis rates of triaryl phosphates can vary significantly, with half-lives ranging from days to months depending on conditions. epa.gov

Catalytic Degradation: Lanthanide ions have been shown to catalyze the hydrolysis of bis(2,4-dinitrophenyl) phosphate through the formation of dinuclear hydroxide (B78521) complexes. researchgate.net A key research question is whether similar metal ions or other catalysts can promote the degradation of the more sterically hindered this compound, which could inform environmental remediation strategies.

Photodegradation Pathways: The impact of ultraviolet radiation on organophosphates is an important environmental consideration. mdpi.com Research is needed to determine if this compound is susceptible to photodegradation and to identify the resulting transformation products, similar to how the antioxidant Irgafos 168 oxidizes into its phosphate analogue. researchgate.net

Computational Modeling: Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide invaluable insights into reaction mechanisms. mdpi.com Future work should employ these tools to model transition states, reaction intermediates, and solvent effects in the hydrolysis and other reactions of this compound.

Advanced Analytical Techniques for Comprehensive Environmental Profiling

To understand the environmental presence and fate of this compound and its degradation products, sensitive and robust analytical methods are required. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful, they often require extensive sample preparation. nih.govmdpi.com

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for identifying unknown transformation products in complex environmental matrices. sci-hub.se Its application would be essential for creating a comprehensive profile of this compound's environmental lifecycle.

Electrochemical Sensors: Voltammetric techniques offer a low-cost, sensitive, and portable alternative for detecting organophosphates. mdpi.comnih.gov Developing electrochemical sensors, potentially using nanoparticle-modified electrodes, specifically tuned for this compound could enable rapid, on-site environmental monitoring.

Spectroscopic Methods: Surface-Enhanced Raman Spectroscopy (SERS) has demonstrated enhanced detection capabilities for other organophosphates. mdpi.com The development of SERS-based methods for this compound could provide a rapid and highly specific analytical tool.

Advanced Sample Preparation: Research into greener and more efficient sample extraction techniques, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), is needed to improve recovery from complex samples like soil and water and reduce solvent use. mdpi.com

| Analytical Technique | Underlying Principle | Potential Advantages for this compound Profiling |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, allowing for elemental formula determination. | Enables identification of unknown environmental degradation and transformation products without requiring reference standards. sci-hub.se |

| Electrochemical Sensors (Voltammetry) | Measures the current response of a molecule to an applied potential, detecting its oxidation or reduction. | Offers high sensitivity, low cost, and potential for miniaturization and in-field deployment for real-time monitoring. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman scattering of molecules adsorbed on rough metal surfaces, providing a unique vibrational fingerprint. | Provides significant signal enhancement for trace-level detection and high specificity for structural identification. mdpi.com |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method where a coated fiber is exposed to a sample to adsorb analytes. | Reduces sample preparation time, minimizes solvent consumption, and can be directly coupled with GC-MS for analysis. mdpi.commdpi.com |

Exploration of New Non-Biological Material Applications

The unique structure of this compound, with its bulky dimethylphenyl groups, suggests potential applications in materials science where specific physical and chemical properties are required. While many aryl phosphates are used as flame retardants, the specific utility of this compound is not well-documented.

Areas for future exploration include:

Advanced Flame Retardants: Aryl phosphates like resorcinol (B1680541) bis(diphenyl phosphate) are widely used as flame retardants in engineering plastics. cymitquimica.com A key research direction is to synthesize and incorporate this compound into polymers like polycarbonate, ABS, and polylactic acid (PLA) to evaluate its flame retardant efficacy. abo.firsc.org Its bulky structure may enhance thermal stability and char formation.

High-Performance Plasticizers: The same properties that confer flame retardancy can also be useful for plasticizers, which require low volatility and good thermal stability. cymitquimica.com Investigating its compatibility and performance as a plasticizer in PVC or other polymers is a logical next step.

Precursors for Catalytic Ligands: Phosphine (B1218219) ligands are ubiquitous in transition-metal catalysis. While this compound is not a phosphine, its synthesis involves related intermediates. Research into its reduction or modification could yield novel, sterically hindered phosphine ligands for applications in cross-coupling or asymmetric catalysis.

Functional Fluids and Lubricants: Organophosphates are known for their use as anti-wear additives in lubricants. The thermal stability imparted by the aryl groups could make this compound a candidate for evaluation in high-temperature functional fluids or lubricant packages.

| Potential Application Area | Rationale Based on Homologous Compounds | Primary Research Goal |

|---|---|---|

| Flame Retardants for Engineering Polymers | Compounds like resorcinol bis(diphenyl phosphate) and other polyphosphonates are effective flame retardants. cymitquimica.comrsc.org | Evaluate the Limiting Oxygen Index (LOI) and UL-94 performance of polymers blended with this compound. |

| High-Stability Plasticizers | Aryl phosphates are used as flame-retardant plasticizers due to low volatility and high thermal stability. cymitquimica.com | Assess its miscibility, and effect on the mechanical and thermal properties of polymers like PVC. |

| Precursors for Chiral Ligands | Sterically hindered biaryl phosphines are critical ligands in asymmetric catalysis. researchgate.net | Develop synthetic routes to convert the phosphate into a phosphine and test its efficacy in catalytic reactions. |

| Additives for Functional Fluids | Organophosphates serve as anti-wear and extreme pressure additives in lubricants. | Investigate its thermal decomposition temperature and performance in tribological tests. |

Q & A

Q. What are the recommended synthetic pathways for Bis(2,4-dimethylphenyl) phosphate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via phosphorylation of 2,4-dimethylphenol using phosphorus oxychloride (POCl₃) or other phosphorylating agents. Optimization involves controlling stoichiometry, reaction temperature (typically 80–120°C), and solvent selection (e.g., toluene or dichloromethane). Catalytic bases like pyridine or triethylamine are often used to neutralize HCl byproducts. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction progress can be monitored using thin-layer chromatography (TLC) or in situ FTIR to track phosphoryl group incorporation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm molecular structure, substituent positions, and phosphorus environment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : For definitive structural elucidation if single crystals are obtainable (requires slow evaporation of solvent in inert conditions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use gloves, lab coats, and eye protection to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store the compound in airtight containers away from oxidizers and moisture.

- Dispose of waste via licensed chemical disposal services to comply with environmental regulations. Refer to safety data sheets (SDS) for specific hazards and first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict the catalytic behavior of this compound in hydroformylation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure and ligand-metal interactions (e.g., with Rh or Co catalysts). Key parameters include:

- Electron-donating capacity of the phosphate group.

- Steric effects from the 2,4-dimethylphenyl substituents.

- Transition-state energy barriers for alkene insertion and CO coordination.

Experimental validation via kinetic studies (e.g., turnover frequency measurements) and in situ spectroscopy (IR, XAFS) can corroborate computational predictions .

Q. How do structural modifications of this compound influence its environmental persistence and toxicity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying alkyl/aryl substituents to assess hydrolysis stability (via pH-dependent degradation assays) and bioaccumulation potential (logP measurements).

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity. Cross-reference with regulatory databases (e.g., ECHA) to identify conflicting classifications (e.g., Aquatic Chronic 1 vs. 3) and resolve discrepancies through dose-response modeling .

Q. What experimental strategies can resolve contradictions in reported toxicity data for organophosphate compounds like this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review existing studies to identify confounding variables (e.g., impurity profiles, test organism variability).

- Standardized Testing : Replicate assays under OECD/EPA guidelines with controlled purity (≥98%) and defined exposure matrices.

- Mechanistic Toxicology : Use omics approaches (transcriptomics, metabolomics) to identify biomarker pathways and differentiate direct toxicity from matrix effects .

Q. How can this compound be integrated into polymer matrices as a flame retardant while minimizing leaching?

- Methodological Answer :

- Compatibilization : Graft the compound onto polymer backbones via reactive extrusion or copolymerization.

- Leach Testing : Simulate aging (e.g., 60°C, 75% RH for 28 days) and quantify leachates using LC-MS/MS.

- Synergistic Additives : Combine with char-forming agents (e.g., melamine polyphosphate) to enhance fire resistance and reduce additive load .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.